
N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes two 4-aminophenyl groups and one phenyl group attached to a 1,3,5-triazine core, making it a highly substituted triazine derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the sequential substitution of cyanuric chloride with appropriate nucleophiles. The process begins with the reaction of cyanuric chloride with 4-aminophenylamine under controlled conditions to form the intermediate product. This intermediate is then further reacted with phenylamine to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the production of the compound at an industrial scale.
化学反応の分析
Types of Reactions
N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of polymer stabilizers and other industrial chemicals.
作用機序
The mechanism of action of N2,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of certain cellular processes. The compound’s structure allows it to bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine is unique due to its highly substituted structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
51815-23-7 |
|---|---|
分子式 |
C21H19N7 |
分子量 |
369.4 g/mol |
IUPAC名 |
2-N,4-N-bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H19N7/c22-15-6-10-17(11-7-15)24-20-26-19(14-4-2-1-3-5-14)27-21(28-20)25-18-12-8-16(23)9-13-18/h1-13H,22-23H2,(H2,24,25,26,27,28) |
InChIキー |
DGVNUVUXXDLECE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)N)NC4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


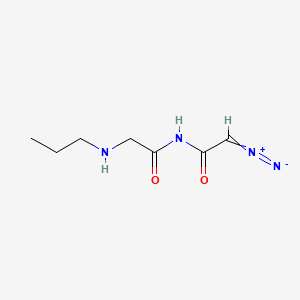
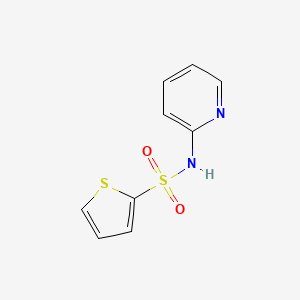
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)


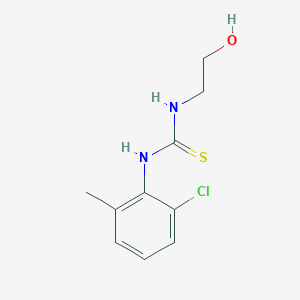
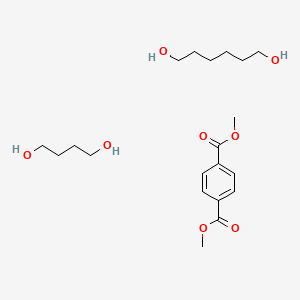
![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)

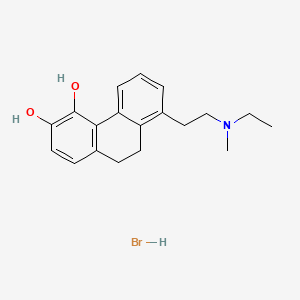

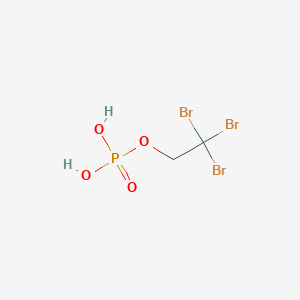
![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)
